molecular formula C15H18N2O2 B5829162 N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5829162
M. Wt: 258.32 g/mol
InChI Key: SHJMZDNCHYKCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include heating the mixture at elevated temperatures and using solvents such as toluene or ethanol. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs for treating diseases such as cancer and infectious diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding the molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
  • N-(3,5-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
  • N-(3,4-dimethylphenyl)-3-methyl-5-ethyl-1,2-oxazole-4-carboxamide

Uniqueness

N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-5-13-14(11(4)19-17-13)15(18)16-12-7-6-9(2)10(3)8-12/h6-8H,5H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJMZDNCHYKCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.